Ethyl 4-(4-aminophenyl)-2-fluorobenzoate hydrochloride
Overview
Description
Ethyl 4-ANPP (hydrochloride) is an analytical reference standard that is structurally similar to known opioids . It is a crystalline solid with a molecular formula of C21H28N2 • 2HCl and a formula weight of 381.4 . It is intended for research and forensic applications .
Molecular Structure Analysis
The molecular structure of Ethyl 4-ANPP (hydrochloride) can be represented by the SMILES notation: CCN(C1CCN(CCC2=CC=CC=C2)CC1)C3=CC=CC=C3.Cl.Cl .Physical and Chemical Properties Analysis
Ethyl 4-ANPP (hydrochloride) is a crystalline solid . It is insoluble in DMF and PBS (pH 7.2), but soluble in DMSO at 1 mg/ml . It has a λmax of 255 nm .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors in the central nervous system .
Mode of Action
It is known that similar compounds interact with their targets, causing changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A similar compound was found to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
Similar compounds have been found to exert significant biological effects, including antiviral activity .
Action Environment
Similar compounds have been found to show significant activity under various conditions .
Properties
IUPAC Name |
ethyl 4-(4-aminophenyl)-2-fluorobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2.ClH/c1-2-19-15(18)13-8-5-11(9-14(13)16)10-3-6-12(17)7-4-10;/h3-9H,2,17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCFBJTUJILDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-93-3 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-amino-3-fluoro-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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